

A Comparative Guide to the Mass Spectrum of Boc-Leucinol

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Compound of Interest

Compound Name: Boc-Leucinol

Cat. No.: B558283

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For researchers, scientists, and professionals in drug development, precise characterization of synthesized molecules is paramount. Mass spectrometry is a cornerstone technique for confirming molecular weight and elucidating the structure of compounds such as **Boc-Leucinol**, a common building block in synthetic organic chemistry. This guide provides a detailed interpretation of the mass spectrum of **Boc-Leucinol**, compares its fragmentation patterns with other common protecting groups, and offers standardized protocols for its analysis.

Understanding the Molecular Profile of Boc-Leucinol

Boc-Leucinol, chemically known as tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a protected amino alcohol. Its fundamental properties are crucial for interpreting its mass spectrum.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₃ NO ₃	[1][2][3]
Molecular Weight	217.31 g/mol	[1][2][4][5]
IUPAC Name	tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate	[1]
CAS Number	82010-31-9	[2][4][5]

Interpreting the Mass Spectrum of Boc-Leucinol

The mass spectrum of **Boc-Leucinol** is characterized by its molecular ion peak and a series of fragment ions resulting from the cleavage of the molecule. The use of soft ionization techniques, such as Electrospray Ionization (ESI), is recommended to minimize premature fragmentation of the thermally labile Boc protecting group.

Expected Molecular Ion Peaks

In a typical ESI mass spectrum, **Boc-Leucinol** is expected to be observed as several species:

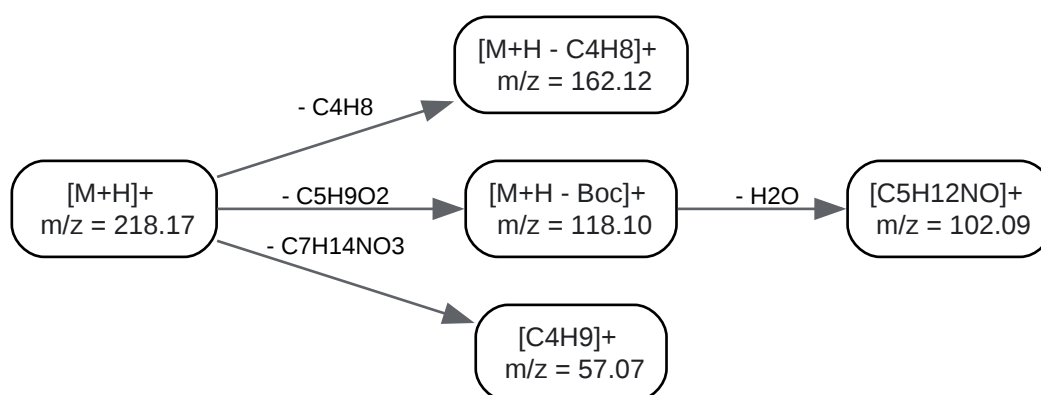
Ion Species	Formula	Calculated m/z	Notes
[M+H] ⁺	[C ₁₁ H ₂₄ NO ₃] ⁺	218.17	Protonated molecule, commonly observed in positive ion mode.
[M+Na] ⁺	[C ₁₁ H ₂₃ NO ₃ Na] ⁺	240.15	Sodium adduct, frequently seen when sodium salts are present.
[M+K] ⁺	[C ₁₁ H ₂₃ NO ₃ K] ⁺	256.13	Potassium adduct, also common from glassware or solvent impurities.
[M-H] ⁻	[C ₁₁ H ₂₂ NO ₃] ⁻	216.16	Deprotonated molecule, observed in negative ion mode.

Key Fragmentation Patterns

The fragmentation of **Boc-Leucinol** primarily occurs at the Boc protecting group and the side chain. The tert-butyl group is particularly prone to cleavage.

Fragment Ion (m/z)	Proposed Structure/Loss	Description
162.12	$[M+H - C_4H_8]^+$	Loss of isobutylene (56 Da) from the Boc group.
144.11	$[M+H - C_4H_9O]^+$	Loss of tert-butanol (74 Da) from the Boc group.
118.10	$[M+H - C_5H_9O_2]^+$	Complete loss of the Boc group (100 Da).
102.09	$[C_5H_{12}NO]^+$	Cleavage of the isobutyl side chain.
88.08	$[C_4H_{10}NO]^+$	Alpha cleavage adjacent to the nitrogen.
57.07	$[C_4H_9]^+$	Characteristic tert-butyl cation from the Boc group.[6]

The fragmentation of the Boc protecting group is a well-documented process and serves as a diagnostic tool in identifying Boc-protected compounds. The lability of the Boc group can be influenced by analytical conditions, such as the use of trifluoroacetic acid (TFA) in the mobile phase, which can induce its cleavage.



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Figure 1: Proposed fragmentation pathway of protonated **Boc-Leucinol**.

Comparison with Other Protecting Groups

To provide a comprehensive analysis, it is useful to compare the fragmentation of **Boc-Leucinol** with Leucinol protected by other common amine protecting groups, such as Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl).

Protecting Group	Characteristic Fragment Ion(s)	Notes
Boc	m/z 57 ([C4H9]+)	Loss of the tert-butyl group is a hallmark of Boc protection.
m/z 101 (Boc group)	The intact protecting group cation.	
Fmoc	m/z 179	Corresponds to the fluorenylmethyl cation or related structures.
m/z 222 (Fmoc group)	The intact protecting group cation.	
Cbz	m/z 91 ([C7H7]+)	Tropylium ion from the benzyl group.
m/z 108	Toluene fragment.	

This comparative data is invaluable for identifying the specific protecting group on an unknown sample or for confirming the success of a deprotection reaction.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of **Boc-Leucinol** using an ESI-MS system.

1. Sample Preparation:

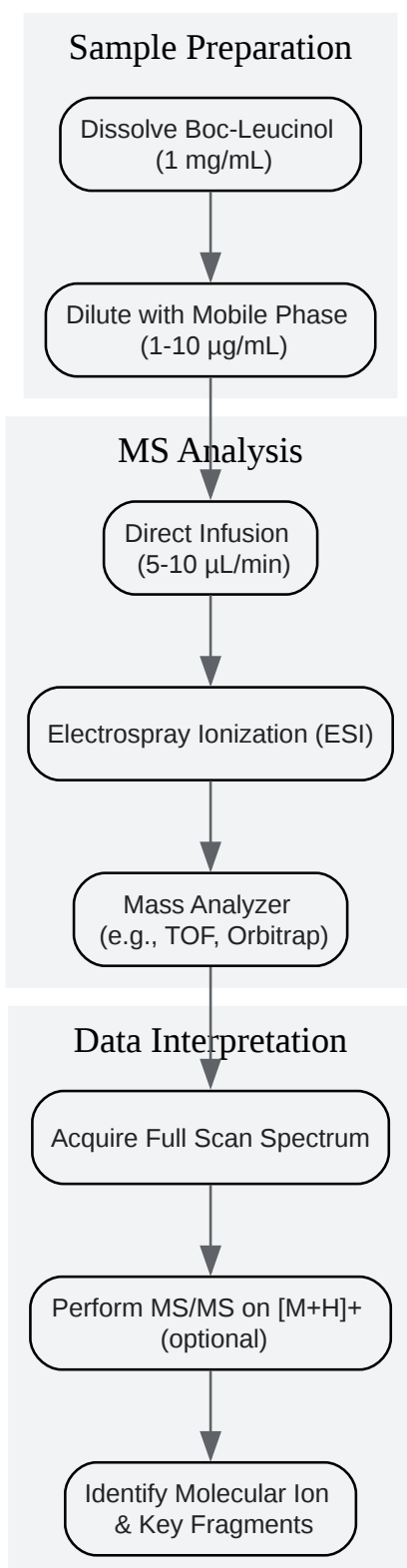
- Dissolve **Boc-Leucinol** in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
- Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

2. Instrumentation and Parameters:

- Mass Spectrometer: ESI source coupled to a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer.
- Ionization Mode: Positive (for $[M+H]^+$, $[M+Na]^+$, $[M+K]^+$) and Negative (for $[M-H]^-$).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a low concentration of an acid (e.g., 0.1% formic acid) to promote protonation.
- Infusion Rate: 5-10 µL/min for direct infusion.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Mass Range: m/z 50-500.

3. Data Acquisition and Analysis:

- Acquire the full scan mass spectrum.
- If necessary, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 218.17) to confirm the fragmentation pattern.
- Process the data using the instrument's software to identify the molecular ion and key fragments.

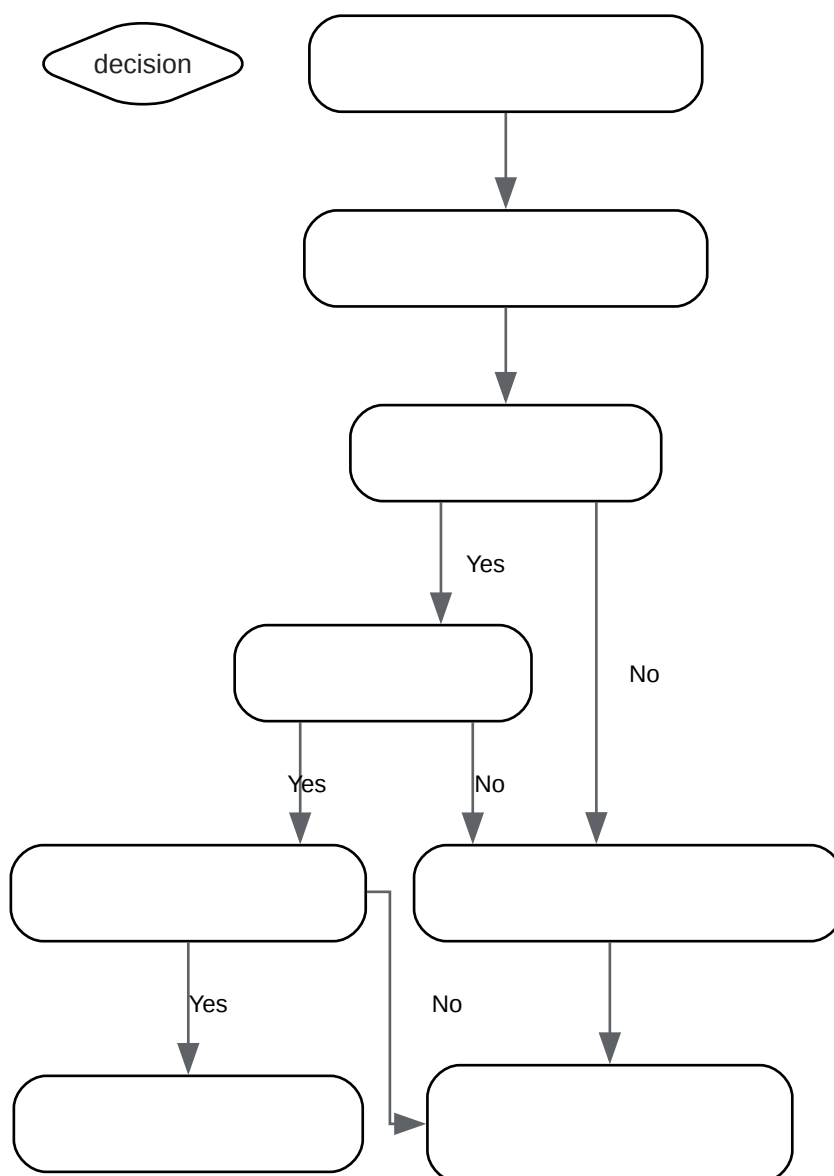


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Figure 2: Experimental workflow for the mass spectrometry analysis of **Boc-Leucinol**.

A Logical Approach to Spectrum Interpretation

For researchers encountering an unknown spectrum, a systematic approach is essential for accurate identification.



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Figure 3: Logical workflow for the identification of **Boc-Leucinol** from a mass spectrum.

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